molecular formula C6H6N2O2 B155877 2-Methyl-5-nitropyridine CAS No. 21203-68-9

2-Methyl-5-nitropyridine

Cat. No. B155877
Key on ui cas rn: 21203-68-9
M. Wt: 138.12 g/mol
InChI Key: USZINSZJSVMICC-UHFFFAOYSA-N
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Patent
US04847382

Procedure details

206 g (1.29 mol) of diethyl malonate are added to 600 ml of dimethylformamide, and 51.2 g (1.28 mol) of freshly powdered NaOH are introduced, with cooling. The mixture is subsequently stirred after 15 minutes and a solution of 94.8 g (0.6 mol) of 5-nitro-2-chloropyridine in 600 ml of dimethylformamide is then added dropwise at room temperature. The deep red solution formed is stirred until the reaction is complete, 36% strength HCl is then added dropwise until the color changes to orange and the mixture is evaporated to dryness in vacuo. The residue is taken up in 400 ml of CHCl3, washed with 500 ml of water and evaporated again. The residue is now dissolved in a mixture of 1,200 ml of 36% strength HCl and 870 ml of water and the solution is boiled under reflux until the evolution of gas has ended. Thereafter, it is evaporated in vacuo, the residue is dissolved in 500 ml of water, the solution is extracted with methylene chloride and the organic phase is washed again with water. After the solvent has been stripped off, 72 g (87%) of 5-nitro-2-picoline remain.
Quantity
206 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
94.8 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=O)[CH2:2][C:3](OCC)=O.[OH-].[Na+].[N+:14]([C:17]1[CH:18]=CC(Cl)=[N:21][CH:22]=1)([O-:16])=[O:15].Cl>CN(C)C=O>[N+:14]([C:17]1[CH:18]=[CH:3][C:2]([CH3:1])=[N:21][CH:22]=1)([O-:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
206 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
94.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred after 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The deep red solution formed
STIRRING
Type
STIRRING
Details
is stirred until the reaction
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness in vacuo
WASH
Type
WASH
Details
washed with 500 ml of water
CUSTOM
Type
CUSTOM
Details
evaporated again
DISSOLUTION
Type
DISSOLUTION
Details
The residue is now dissolved in a mixture of 1,200 ml of 36% strength HCl and 870 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until the evolution of gas
CUSTOM
Type
CUSTOM
Details
Thereafter, it is evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 500 ml of water
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with methylene chloride
WASH
Type
WASH
Details
the organic phase is washed again with water

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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